molecular formula C12H6Cl2N2O2 B188969 3,6-dichloro-1-nitro-9H-carbazole CAS No. 5584-42-9

3,6-dichloro-1-nitro-9H-carbazole

Cat. No.: B188969
CAS No.: 5584-42-9
M. Wt: 281.09 g/mol
InChI Key: LXWDSXVKJLZCIO-UHFFFAOYSA-N
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Description

3,6-Dichloro-1-nitro-9H-carbazole is a synthetic carbazole derivative designed for advanced research applications. Carbazoles are a significant class of tricyclic heterocyclic compounds, recognized for their wide range of biological activities and utility in materials science . Research Applications and Potential: This compound is strategically functionalized with chloro and nitro substituents, which are known to be key pharmacophores in medicinal chemistry. Recent scientific literature highlights the strong potential of halogenated and nitrated carbazole analogues in antimicrobial research. Such compounds have demonstrated significant activity against a panel of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis , as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa . The presence of multiple halogens and a nitro group on the carbazole scaffold has been linked to potent antibacterial and antibiofilm activity, making these derivatives promising leads in the fight against antimicrobial resistance . Beyond its biological potential, the carbazole core is a privileged structure in material science. The conjugated tricyclic system provides desirable charge-transport and electronic properties . This makes carbazole derivatives, including those with nitro and chloro functionalization, valuable intermediates in the development of organic semiconductors, fluorescent probes, and optoelectronic materials . Handling and Disclaimers: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Properties

CAS No.

5584-42-9

Molecular Formula

C12H6Cl2N2O2

Molecular Weight

281.09 g/mol

IUPAC Name

3,6-dichloro-1-nitro-9H-carbazole

InChI

InChI=1S/C12H6Cl2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H

InChI Key

LXWDSXVKJLZCIO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares key structural features and substituent effects of 3,6-dichloro-1-nitro-9H-carbazole with analogous compounds:

Compound Name Substituents Key Effects of Substituents
This compound Cl (3,6), NO₂ (1) Strong electron-withdrawing effects; enhances electrophilicity and thermal stability .
3,6-Dibromo-1-chloro-9H-carbazole Br (3,6), Cl (1) Larger bromine atoms increase steric hindrance and polarizability compared to Cl .
1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole (7a) NO₂ (3), CH₃ (1,4), C₆H₅ (6) Nitro at position 3 directs electrophilic substitution; phenyl enhances π-stacking .
1,8-Diamino-3,6-dichloro-9H-carbazole Cl (3,6), NH₂ (1,8) Amino groups donate electrons, contrasting with nitro’s electron withdrawal .

Key Observations :

  • Nitro Group Position : Nitro at position 1 (vs. 3 in 7a) may alter regioselectivity in further reactions due to differences in electronic distribution .

Physical and Spectral Properties

Data from analogous compounds provide preliminary insights:

Compound Name Melting Point (°C) IR (NO₂ stretch, cm⁻¹) $ ^1 \text{H-NMR} $ Shifts (δ, ppm)
This compound Not reported ~1520–1300 (predicted) Predicted aromatic H: 8.3–7.8; NH: ~11.9
7a (1,4-dimethyl-3-nitro-6-phenyl) 226 1521, 1302 NH: 11.94; aromatic H: 8.35 (H2), 7.86 (H5)
9b (6-(4’-methoxy-phenyl)) 122 1728 (C=O) OCH₃: 3.47; aromatic H: 8.36 (H5)

Key Observations :

  • Melting Points : Nitro-containing derivatives (e.g., 7a) exhibit higher melting points (>200°C) due to strong dipole interactions and hydrogen bonding .
  • NMR Shifts : The deshielding effect of nitro groups shifts aromatic protons downfield (e.g., δ 8.35 in 7a) .

Preparation Methods

Chlorination of Carbazole

The first critical step involves dichlorination at the 3- and 6-positions. A validated method from patent literature employs N-chlorosuccinimide (NCS) in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. This approach achieves selective chlorination without overhalogenation:

Reaction Conditions:

  • Substrate: Carbazole (1.0 equiv)

  • Chlorinating Agent: NCS (2.2 equiv)

  • Solvent: DMF

  • Temperature: 80–100°C

  • Time: 12–24 hours

This method yields 3,6-dichloro-9H-carbazole with ~70% efficiency after purification via column chromatography.

Nitration at Position 1

Nitration of 3,6-dichloro-9H-carbazole introduces the nitro group at position 1. The electron-withdrawing chloro groups direct nitration to the para position relative to the nitrogen atom. A mixed acid system (HNO₃/H₂SO₄ ) is employed under controlled temperatures to prevent polynitration:

Reaction Conditions:

  • Substrate: 3,6-Dichloro-9H-carbazole (1.0 equiv)

  • Nitrating Agent: Fuming HNO₃ (1.5 equiv) in concentrated H₂SO₄

  • Temperature: 0–5°C (ice bath)

  • Time: 2–4 hours

The crude product is neutralized, extracted with dichloromethane, and purified via recrystallization from ethanol.

Alternative Pathways and Comparative Analysis

Reverse Sequence: Nitration Followed by Chlorination

Attempts to nitrate carbazole first (to yield 1-nitro-9H-carbazole) followed by chlorination face challenges. Nitro groups deactivate the ring, necessitating harsh chlorination conditions (e.g., Cl₂ gas with FeCl₃ catalysis), which often lead to poor regioselectivity and side products. This route is less favorable, with reported yields below 30%.

One-Pot Dichlorination-Nitration

Preliminary studies suggest that sequential chlorination and nitration in a single reactor may reduce purification steps. However, competing reactions and intermediate instability limit yields to ~40%.

Optimization and Challenges

Solvent and Temperature Effects

  • Chlorination: DMF enhances NCS reactivity but requires strict moisture control. Alternatives like chlorobenzene reduce side reactions but prolong reaction times.

  • Nitration: Lower temperatures (0–5°C) minimize polysubstitution, while higher temperatures (>20°C) favor byproducts like 1,3-dinitro derivatives.

Purification Techniques

  • Column Chromatography: Silica gel with hexane/ethyl acetate (7:1) effectively separates dichloro and nitro isomers.

  • Recrystallization: Ethanol or methanol recrystallization improves purity to >95% but sacrifices yield (~15% loss).

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparison of Chlorination Methods

ParameterNCS in DMFCl₂/FeCl₃
Yield70%45%
Purity (HPLC)98%85%
Reaction Time18 hours6 hours
Regioselectivity3,6 > 90%3,6 ~70%

Table 2. Nitration Efficiency Under Varied Conditions

Nitrating AgentTemperature (°C)Yield (%)Purity (%)
HNO₃/H₂SO₄0–56597
Acetyl Nitrate255088
NO₂BF₄-105592

Mechanistic Insights

Chlorination Mechanism

NCS generates electrophilic chlorine via acid-catalyzed dissociation. The carbazole nitrogen lone pair directs electrophiles to positions 3 and 6 through resonance stabilization.

Nitration Pathway

The mixed acid system protonates the nitro group, forming the nitronium ion (NO₂⁺). Chloro substituents enhance para-directed attack via inductive effects, favoring position 1 nitration .

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